molecular formula C13H24INO2 B13340118 tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate

tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate

Cat. No.: B13340118
M. Wt: 353.24 g/mol
InChI Key: RQIKDTWARRBRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C13H25INO2. It is a derivative of carbamic acid and is characterized by the presence of an iodinated ethyl group attached to a cyclohexyl ring. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(2-iodoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: It is also used in the preparation of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets in biological systems. The iodinated ethyl group allows the compound to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison: tert-Butyl (trans-4-(2-iodoethyl)cyclohexyl)carbamate is unique due to the presence of the iodinated ethyl group attached to the cyclohexyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl (2-iodoethyl)carbamate lacks the cyclohexyl ring, which affects its overall reactivity and applications. Similarly, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate have hydroxyl groups instead of the iodinated ethyl group, leading to different chemical and biological properties .

Properties

Molecular Formula

C13H24INO2

Molecular Weight

353.24 g/mol

IUPAC Name

tert-butyl N-[4-(2-iodoethyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9H2,1-3H3,(H,15,16)

InChI Key

RQIKDTWARRBRGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.